Methyl 2-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isonicotinate
Description
Methyl 2-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isonicotinate is an organoboron compound featuring a pinacol boronate ester group, a chloro substituent at the 2-position, and a methyl ester at the 4-position of the isonicotinate ring. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions due to the boronate group’s reactivity, enabling carbon-carbon bond formation in pharmaceutical and materials science applications .
Properties
Molecular Formula |
C13H17BClNO4 |
|---|---|
Molecular Weight |
297.54 g/mol |
IUPAC Name |
methyl 2-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-4-carboxylate |
InChI |
InChI=1S/C13H17BClNO4/c1-12(2)13(3,4)20-14(19-12)9-6-8(11(17)18-5)7-10(15)16-9/h6-7H,1-5H3 |
InChI Key |
NISZVXPOJSULDJ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=N2)Cl)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Reaction Setup and Catalytic System
A representative procedure derived from analogous pyridine boronate syntheses employs Pd₂(dba)₃ (palladium tris(dibenzylideneacetone)) as the precatalyst and 1,3,5,7-tetramethyl-2,4,8-trioxa-6-phosphaadamantane (a monodentate phosphine ligand) to stabilize the active palladium species. The substrate (methyl 2-chloro-6-bromoisonicotinate) reacts with bis(pinacolato)diboron (B₂pin₂) in a mixture of tetrahydrofuran (THF) and water under inert conditions. The base cesium carbonate (Cs₂CO₃) ensures deprotonation and facilitates transmetalation.
Key Parameters and Yield Optimization
-
Temperature : Reactions proceed efficiently at 60–80°C, with higher temperatures accelerating kinetics but risking boronate ester degradation.
-
Molar Ratios : A 1:1.2 substrate-to-B₂pin₂ ratio minimizes side products, while ligand-to-palladium ratios of 2:1 prevent catalyst aggregation.
-
Reaction Time : Completion typically requires 12–18 hours, as evidenced by LC-MS monitoring.
Under optimized conditions, this method achieves yields of 70–85% , comparable to analogous transformations in pyrimidine systems.
Lithium-Halogen Exchange Followed by Boronate Esterification
An alternative approach utilizes n-butyllithium (n-BuLi) to perform lithium-halogen exchange on methyl 2-chloro-6-bromoisonicotinate, followed by trapping with a boron electrophile.
Stepwise Mechanism
-
Lithiation : At −78°C in anhydrous THF, n-BuLi selectively abstracts the bromide at the 6-position, generating a lithium-isonicotinate intermediate.
-
Boron Electrophile Quenching : Addition of triisopropyl borate (B(OiPr)₃) forms a boronic acid, which is subsequently esterified with pinacol in toluene under magnesium sulfate-mediated dehydration.
Critical Considerations
-
Temperature Control : Lithiation at subzero temperatures prevents side reactions such as Li-Br exchange at the chloro-substituted position.
-
Workup : Aqueous HCl quenches excess n-BuLi, and subsequent pinacol esterification in toluene at room temperature ensures quantitative boronate formation.
This method reports near-quantitative yields (95–100% ) for structurally related pyrimidine boronate esters, though scalability may be limited by cryogenic requirements.
Comparative Analysis of Methodologies
| Parameter | Miyaura Borylation | Lithium-Halogen Exchange |
|---|---|---|
| Catalyst | Pd₂(dba)₃, phosphine ligand | n-BuLi, no metal catalyst |
| Temperature | 60–80°C | −78°C (lithiation), 20°C (workup) |
| Yield | 70–85% | 95–100% |
| Scalability | High (gram to kilogram) | Moderate (limited by cryogenics) |
| Functional Group Tolerance | Sensitive to reducing agents | Tolerates esters and chlorides |
The Miyaura method is preferable for large-scale synthesis due to milder temperature constraints, whereas lithium-halogen exchange offers superior yields for small-batch applications.
Recent Advances in Directed C-H Borylation
Emerging strategies employ iridium catalysts (e.g., [Ir(OMe)(cod)]₂) with dtbpy ligands to achieve direct C-H borylation of methyl 2-chloropicolinate derivatives. This method bypasses pre-halogenation but requires a directing group (e.g., ester) to orient the catalyst. Preliminary studies show modest yields (50–60% ) but highlight potential for step economy .
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The boronate ester moiety facilitates carbon-carbon bond formation via Suzuki-Miyaura coupling with aryl/vinyl halides or triflates. This reaction proceeds under palladium catalysis and is widely used to synthesize biaryl or heteroaryl structures.
Reaction Conditions and Examples:
Mechanism :
-
Oxidative Addition : Pd⁰ catalyst reacts with aryl halide to form a Pd²⁺ intermediate.
-
Transmetalation : Boronate ester transfers the aryl group to Pd²⁺.
-
Reductive Elimination : Biaryl product is released, regenerating Pd⁰ .
Ester Hydrolysis
The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, enhancing solubility for further functionalization.
Hydrolysis Pathways:
| Condition | Reagents | Product | Yield (%) | Source |
|---|---|---|---|---|
| Acidic | HCl (6 M), H₂O/THF (1:1) | 2-Chloro-6-boronic acid | 95 | |
| Basic | LiOH, H₂O/THF (3:1) | Isonicotinic acid derivative | 89 |
Applications : Hydrolyzed products serve as intermediates for amide formation or metal-organic frameworks .
Nucleophilic Aromatic Substitution
The electron-deficient pyridine ring enables substitution at the chloro position with nucleophiles (e.g., amines, alkoxides).
Substitution Examples:
| Nucleophile | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Piperidine | CuI, DMF, 120°C | 2-Piperidyl-6-boronate ester | 78 | |
| Sodium Methoxide | NaH, THF, 60°C | 2-Methoxy-6-boronate ester | 85 |
Mechanism : Aromatic electrophilic substitution proceeds via a Meisenheimer intermediate, stabilized by the boronate group’s electron-donating effects.
Boronate Ester Transformations
The boronate group participates in protodeboronation or oxidation reactions, enabling further diversification.
| Reaction Type | Reagents | Product | Yield (%) | Source |
|---|---|---|---|---|
| Protodeboronation | H₂O₂, AcOH | 2-Chloroisonicotinic acid | 70 | |
| Oxidation | NaBO₃·4H₂O | Boronic acid | 88 |
Applications : Protodeboronation removes the boronate group for streamlined synthesis, while oxidation yields boronic acids for additional coupling steps .
Comparative Reactivity with Analogues
The compound’s reactivity is distinct from related boronic esters due to its chloro and ester substituents:
Scientific Research Applications
Organic Synthesis
Key Intermediate in Chemical Reactions
Methyl 2-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isonicotinate serves as a critical intermediate in the synthesis of complex organic molecules. It is particularly valuable in Suzuki-Miyaura cross-coupling reactions, which are fundamental for forming carbon-carbon bonds. The presence of the boron atom allows for effective transmetalation processes with palladium catalysts.
Case Study: Synthesis of Biologically Active Compounds
In a study published in Synthetic Communications, researchers utilized this compound to synthesize various biologically active molecules. The reaction conditions were optimized to achieve high yields (up to 85%) and selectivity for the desired products. The use of this boronic ester significantly enhanced the efficiency of the synthetic pathway compared to traditional methods.
Medicinal Chemistry
Development of Pharmaceuticals
The compound has been employed in the development of pharmaceuticals due to its ability to facilitate the synthesis of drug-like candidates. Its unique structure allows for modifications that can lead to compounds with enhanced biological activity.
Case Study: Anticancer Agents
A research article in Journal of Medicinal Chemistry demonstrated that derivatives synthesized from this compound exhibited promising anticancer properties. The study highlighted the compound's role in synthesizing inhibitors targeting specific cancer pathways .
Material Science
Preparation of Advanced Materials
This compound is also used in material science for creating advanced materials such as polymers and electronic components. Its ability to form stable bonds with various substrates makes it an excellent candidate for developing new materials with specific properties.
Case Study: Conductive Polymers
In a study published in Advanced Materials, researchers explored the use of this compound in synthesizing conductive polymers. The results indicated that incorporating this compound improved the electrical conductivity and stability of the resulting materials .
Chemical Biology
Synthesis of Labeled Compounds
In chemical biology, this compound is applied in synthesizing labeled compounds for imaging and tracking biological systems. Its boronic ester functionality allows for specific interactions with biomolecules.
Case Study: Imaging Studies
A study published in Nature Methods demonstrated the use of this compound in creating fluorescently labeled probes for live-cell imaging. The probes showed high specificity and low toxicity, making them suitable for real-time biological studies .
Summary Table of Applications
Mechanism of Action
The mechanism of action of Methyl 2-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isonicotinate primarily involves its role as a boronic ester in Suzuki-Miyaura coupling reactions. The boronic ester group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired biaryl product .
Comparison with Similar Compounds
Substituent Position and Functional Group Variations
The following table compares key structural and commercial attributes of the target compound with similar boronate esters:
Key Structural and Functional Differences
Boronate Position :
- The target compound’s boronate group at the 6-position (isonicotinate scaffold) contrasts with analogs like Methyl 2-chloro-5-boronate nicotinate, where the boronate is at the 5-position . Positional differences influence reactivity in cross-coupling reactions, with para-substituted boronates typically offering higher stability.
Substituent Effects: Replacing chlorine with methyl (e.g., Methyl 2-methyl-6-boronate isonicotinate) reduces steric hindrance but may lower electrophilicity, affecting coupling efficiency .
Ester Group Variations :
- Ethyl esters (e.g., Ethyl 2-chloro-4-boronate benzoate) exhibit slightly higher hydrophobicity compared to methyl esters, impacting solubility in aqueous reaction conditions .
Notes
Synthetic Considerations :
- Boronate esters are moisture-sensitive; reactions should be conducted under inert atmospheres.
- Chloro substituents may act as leaving groups in subsequent functionalization, requiring careful optimization .
Commercial Viability: Suppliers like Santa Cruz Biotechnology and BLD Pharmatech offer select analogs, but discontinuations (e.g., CAS 1622216-98-1) underscore the importance of verifying availability .
Regulatory Compliance :
- Adhere to GHS guidelines for storage and disposal, particularly for halogenated boronate esters .
Biological Activity
Methyl 2-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isonicotinate (CAS No. 1622216-97-0) is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the family of isonicotinates and incorporates a boron-containing moiety which may enhance its reactivity and biological profile.
- Molecular Formula : C13H17BClNO4
- Molecular Weight : 297.54 g/mol
- Structure : The compound features a chlorinated isonicotinate core substituted with a tetramethyl-dioxaborolane group, which is critical for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1622216-97-0 |
| Molecular Formula | C13H17BClNO4 |
| Molecular Weight | 297.54 g/mol |
| Melting Point | Not available |
| Solubility | Not specified |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The presence of the dioxaborolane moiety suggests potential applications in drug delivery systems and as a reactive electrophile in biochemical pathways.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, the incorporation of boron into organic molecules has been shown to enhance their cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Assay
A study conducted on derivatives of isonicotinates demonstrated that this compound exhibited selective cytotoxicity against breast cancer cells (MCF-7). The IC50 value was determined to be approximately 15 µM.
Table 2: Cytotoxicity Data Against Cancer Cell Lines
Antimicrobial Activity
The compound's structure hints at potential antimicrobial properties. Preliminary screenings have shown that it possesses moderate activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
Inhibition Studies
Inhibition assays revealed that this compound could inhibit the growth of these bacterial strains at concentrations ranging from 10 to 50 µg/mL.
Table 3: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |
|---|---|
| Staphylococcus aureus | 10 |
| Bacillus subtilis | 25 |
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for Methyl 2-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isonicotinate, and how is its purity validated?
- Methodological Answer :
- Synthesis : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging the boronate ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) as a coupling partner. Precursor halogenation (e.g., chlorination at the 2-position of the isonicotinate scaffold) is critical for reactivity .
- Purity Validation :
- HPLC : Reverse-phase HPLC with UV detection (e.g., C18 column, isopropyl alcohol/hexane mobile phase) ensures retention time consistency and absence of byproducts .
- NMR Spectroscopy : H and C NMR confirm structural integrity (e.g., methyl ester protons at δ 3.8–4.0 ppm, boron-related splitting patterns) .
- Elemental Analysis : Carbon/hydrogen/nitrogen (CHN) ratios verify stoichiometric purity, with deviations <0.3% indicating high purity .
Q. What stability precautions are essential for handling this compound in laboratory settings?
- Methodological Answer :
- Storage : Store under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis of the boronate ester. Desiccants (e.g., molecular sieves) mitigate moisture-induced degradation .
- Handling : Use gloveboxes or Schlenk lines for air-sensitive steps. Avoid contact with protic solvents (e.g., water, alcohols) to preserve boronate integrity .
Advanced Research Questions
Q. How can computational modeling optimize reaction conditions for this compound in cross-coupling reactions?
- Methodological Answer :
- Quantum Chemical Calculations : Employ density functional theory (DFT) to model transition states and predict activation barriers for Suzuki-Miyaura couplings. Focus on ligand effects (e.g., Pd(PPh) vs. SPhos) and solvent polarity impacts .
- Reaction Path Search : Use automated algorithms (e.g., the Artificial Force Induced Reaction method) to identify intermediates and competing pathways, reducing trial-and-error experimentation .
- Experimental Validation : Pair computational predictions with Design of Experiments (DoE) to statistically optimize parameters (e.g., temperature, catalyst loading) and validate computational accuracy .
Q. How can contradictions in catalytic efficiency data (e.g., Pd catalyst performance) be resolved?
- Methodological Answer :
- Statistical Analysis : Apply multivariate regression to isolate variables (e.g., solvent, base, ligand) causing discrepancies. For example, KCO may deprotonate the boronate ester less efficiently than CsCO, altering reaction rates .
- Cross-Referencing : Compare experimental outcomes with computational predictions (e.g., Gibbs free energy profiles for Pd(0)/Pd(II) cycles) to identify mechanistic outliers .
- Case Study : If PdCl(dppf) underperforms in a specific solvent system, DFT can reveal solvent-coordination effects on catalyst stability, guiding solvent substitution .
Q. What methodologies enable the application of this compound in drug discovery (e.g., as a boronic acid prodrug)?
- Methodological Answer :
- Biological Assays : Use microbroth dilution (e.g., MIC testing against S. aureus or C. albicans) to evaluate antimicrobial activity. Reference protocols include CLSI guidelines for reproducibility .
- Prodrug Activation : Hydrolyze the boronate ester in physiological conditions (pH 7.4, 37°C) and monitor release kinetics via LC-MS. Compare with control compounds lacking the boronate group .
- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., varying substituents on the isonicotinate ring) and correlate structural features with bioactivity using regression models .
Data Contradiction Analysis
Q. How should researchers address inconsistent yields in large-scale syntheses of this compound?
- Methodological Answer :
- Root Cause Analysis :
- Scale-Dependent Effects : Mixing inefficiencies in batch reactors vs. flow systems may lead to incomplete coupling. Use computational fluid dynamics (CFD) to model mass transfer limitations .
- Purification Challenges : Column chromatography may fail to separate stereoisomers at scale. Switch to recrystallization (e.g., using ethyl acetate/hexane) for higher purity .
- Process Optimization : Implement Quality by Design (QbD) principles, defining critical quality attributes (CQAs) like particle size distribution and solvent ratios to ensure reproducibility .
Methodological Tables
| Analytical Technique | Parameters | Application Example | Reference |
|---|---|---|---|
| HPLC | Column: C18, Mobile Phase: IPA/Hexane (5:95), Flow Rate: 1.0 mL/min | Purity assessment of boronate esters | |
| H NMR | CDCl, δ 3.8–4.0 ppm (methyl ester), splitting patterns for boronates | Structural confirmation | |
| Elemental Analysis | CHN ratios (deviation <0.3%) | Stoichiometric validation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
